Beyond its antimalarial properties, CQH possesses immunomodulatory effects, meaning it can regulate the immune system. This quality has led researchers to investigate its potential in managing autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) [1]. Studies suggest CQH can suppress inflammatory responses characteristic of these conditions [1].
[1] Arthritis Rheumatol. 2012 Feb;64(2):408-18. "[Chloroquine for the treatment of rheumatoid arthritis]"()
The antimalarial activity of CQH stems from its ability to target Plasmodium, the parasite responsible for malaria. Research continues to explore its effectiveness against other parasitic infections, including amoebiasis caused by Entamoeba histolytica [2].
[2] Clin Microbiol Rev. 2009 Jan;22(1):165-93. "[Entamoeba histolytica: molecular determinants of pathogenesis and drug resistance]"()
[3] Antiviral Res. 2003 Feb;57(1-2):185-90. "[Inhibition of in vitro HIV-1 infection by chloroquine]"()
[4] Cell Res. 2020 Feb;30(2):189-191. "[The combination of hydroxychloroquine and azithromycin for treatment of COVID-19: clinical rationale based on virological and clinical pharmacological features]"()
[5] N Engl J Med. 2020 Jun 11;383(24):2294-2300. "[Hydroxychloroquine or Azithromycin for Treatment of COVID-19]"()
Chloroquine hydrochloride is a synthetic compound belonging to the aminoquinoline class, primarily recognized for its antimalarial properties. Developed in the 1940s, it was initially the treatment of choice for malaria caused by Plasmodium species. The compound is characterized by its chemical formula, C₁₈H₂₆ClN₃•HCl, and a molecular weight of approximately 392.79 g/mol . Chloroquine hydrochloride works by interfering with the parasite's ability to metabolize hemoglobin, leading to the accumulation of toxic heme within the parasite, ultimately resulting in its death .
The exact mechanism of action of CQHC against malaria parasites is not fully understood, but it likely involves multiple processes []. One proposed mechanism is the interference with heme detoxification within the parasite. Hemoglobin breakdown by the parasite produces toxic heme, which CQHC accumulates within the parasite, ultimately leading to cell death [].
CQHC is generally well-tolerated when used at recommended doses. However, side effects can occur, including nausea, vomiting, diarrhea, and headache []. In high doses, CQHC can cause serious side effects, including heart rhythm problems, seizures, and vision problems []. It is crucial to note that CQHC can be fatal if taken in excessive amounts.
Chloroquine hydrochloride exhibits a range of biological activities:
Chloroquine hydrochloride can be synthesized through several methods:
text4-aminoquinoline + diethylaminoethyl chloride → chloroquine + HCl
Chloroquine hydrochloride has various applications beyond malaria treatment:
Chloroquine hydrochloride interacts with various drugs and biological systems:
Chloroquine hydrochloride shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Chemical Formula | Primary Use | Unique Aspects |
---|---|---|---|
Hydroxychloroquine | C₁₈H₂₆ClN₃O | Antimalarial & autoimmune diseases | Less toxic profile; often preferred for long-term use |
Mefloquine | C₂₁H₂₄F₃N₃ | Antimalarial | Effective against resistant strains; different mechanism |
Primaquine | C₁₈H₂₁N₃O | Antimalarial | Targets liver stages of Plasmodium; used for radical cure |
Quinine | C₂₀H₂₄N₂O₂ | Antimalarial | Derived from cinchona bark; different mechanism of action |
Chloroquine hydrochloride's unique mechanism involves lysosomal trapping and heme interaction, distinguishing it from these similar compounds. Its broad range of applications and significant historical importance further highlight its uniqueness in pharmacology.
The synthesis of chloroquine hydrochloride follows several well-established synthetic routes, each with distinct advantages and mechanistic pathways. The most prominent approaches include the Conrad-Limpach synthesis, the Gould-Jacobs method, and the W. S. Johnson synthesis [4].
The Conrad-Limpach synthesis represents the traditional approach for chloroquine production [4]. This method begins with the condensation of meta-chloroaniline with diethyl oxaloacetate to generate diethyl (E)-2-((3-chlorophenyl)imino)succinate [4]. The subsequent pyrolytic cyclization step produces ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate alongside the undesired 5-chloro isomer [4]. Following saponification to 7-chloro-4-hydroxyquinoline-2-carboxylic acid and thermal decarboxylation, 7-chloroquinolin-4-ol is obtained [4]. The final step involves reaction with phosphorus oxychloride to yield 4,7-dichloroquinoline [4].
The Gould-Jacobs approach offers superior regioselectivity compared to the Conrad-Limpach method [4]. This synthesis commences with the reaction of diethyl ethoxymethylenemalonate with meta-chloroaniline to form diethyl 2-(((3-chlorophenyl)amino)methylene)malonate [4]. Cycloaddition in refluxing diphenyl ether produces ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with negligible formation of positional isomers [4]. Subsequent saponification and decarboxylation steps complete the synthesis of the quinoline precursor [4].
The W. S. Johnson synthesis presents an alternative strategy utilizing Michael addition chemistry [4]. Meta-chloroaniline undergoes Michael addition with methyl acrylate in the presence of catalytic acetic acid to form methyl 3-((3-chlorophenyl)amino)propanoate [4]. Treatment with tosyl chloride generates methyl 3-((N-(3-chlorophenyl)-4-methylphenyl)sulfonamido)propanoate, which upon hydrolysis affords the corresponding acid [4]. Friedel-Crafts reaction with phosphorus pentachloride yields 7-chloro-1-tosyl-2,3-dihydroquinolin-4(1H)-one exclusively [4]. Tosyl group cleavage produces 7-chloro-2,3-dihydroquinolin-4(1H)-one, which reacts with 2-amino-5-diethylaminopentane under oxidizing conditions to form chloroquine [4].
For the production of amodiaquine dihydrochloride dihydrate, a four-step synthetic scheme has been optimized involving a Mannich reaction, followed by hydrolysis and substitution with 4,7-dichloroquinoline [1]. The process begins with 4-acetamidophenol undergoing a Mannich reaction with diethylamine and paraformaldehyde to produce the Mannich base intermediate in 60% yield [1]. The synthesis proceeds through hydrolysis in 20% hydrochloric acid followed by substitution with 4,7-dichloroquinoline, ultimately yielding the target compound in 90% overall yield [1].
Table 1: Comparative Yields of Major Synthetic Pathways
Synthetic Method | Key Intermediate | Overall Yield | Regioselectivity |
---|---|---|---|
Conrad-Limpach | 7-chloro-4-hydroxyquinoline-2-carboxylate | 50-60% | Moderate |
Gould-Jacobs | 7-chloro-4-hydroxyquinoline-3-carboxylate | 40-50% | High |
W. S. Johnson | 7-chloro-2,3-dihydroquinolin-4(1H)-one | 55-65% | Excellent |
Chloroquine hydrochloride demonstrates remarkable coordination chemistry with various transition metals, forming stable complexes that exhibit enhanced biological properties compared to the parent compound [8] [11]. The coordination behavior is primarily mediated through the quinoline nitrogen atom and the terminal amine functionality of the side chain [8].
Gold complexes of chloroquine have been extensively studied and show superior antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [12] [13]. The complex [Au(PPh3)(CQ)]PF6 exhibits five-fold greater activity than chloroquine diphosphate against chloroquine-resistant strain FcB1 [12]. Gold(I) complexes demonstrate trigonal planar geometry with chloroquine coordinating through the quinoline nitrogen while phosphine ligands occupy the remaining coordination sites [11].
Platinum(II) complexes of chloroquine, including compounds WV-90, WV-92, WV-93, and WV-94, exhibit comparable activity to chloroquine against chloroquine-sensitive strains while maintaining effectiveness against resistant strains [9]. These complexes adopt square planar geometry typical of platinum(II) coordination compounds [9]. The platinum complexes demonstrate irreversible parasiticidal action against trophozoites, distinguishing them from the reversible action of free chloroquine [9].
Copper(I) complexes, particularly [Cu(CQ)(PPh3)2]NO3 and [Cu(CQ)2]Cl, show enhanced antimalarial activity compared to chloroquine alone [11]. The copper(I) complexes adopt trigonal planar coordination geometry stabilized by bulky phosphine ligands [11]. These complexes demonstrate stronger DNA binding compared to chloroquine diphosphate alone, with binding constants an order of magnitude greater than the free ligand [11].
Palladium complexes of chloroquine diphosphate adopt square planar coordination geometry with two chloroquine molecules and two halide ions [8]. Nuclear magnetic resonance studies confirm that chloroquine coordinates through the secondary amine nitrogen, with the largest chemical shift variations observed for protons in proximity to the coordination site [8].
Table 2: Coordination Characteristics of Chloroquine Metal Complexes
Metal Center | Coordination Geometry | Primary Binding Site | Activity Enhancement |
---|---|---|---|
Gold(I) | Trigonal Planar | Quinoline N | 5-fold vs resistant strains |
Platinum(II) | Square Planar | Quinoline N | Maintained vs resistant strains |
Copper(I) | Trigonal Planar | Quinoline N | Enhanced DNA binding |
Palladium(II) | Square Planar | Secondary amine N | Improved solubility |
The synthesis of titanium(II) chloroquine complexes involves the reaction of chloroquine phosphate with titanium(IV) oxide under controlled conditions [10] [15]. The complex formation occurs through coordination of the titanium center with both the amine and imine functional groups of chloroquine, resulting in bidentate coordination behavior [10] [15].
The synthetic procedure involves dissolving 3.1952 g (0.04 mol) of titanium(IV) oxide in 25 mL ethanol, which is then added slowly with stirring to a separate ethanol solution containing 20.63 g chloroquine diphosphate (0.04 mol) at room temperature [15]. The pH is maintained between 6.0-6.5 by addition of 10% ammonia in methanol solution [15]. The reaction mixture is refluxed for 2 hours, cooled, and the resulting complex is recrystallized from ethanol to yield 74.72% of the titanium-chloroquine complex [15].
Infrared spectroscopic characterization reveals significant changes in vibrational frequencies upon complexation [15]. The N-H stretching vibration shifts from 3260 cm⁻¹ in free chloroquine to 3191.26 cm⁻¹ in the titanium complex, indicating coordination through the N-H functional group [15]. Similarly, the C=N functionality shifts from 1120 cm⁻¹ to 1089.95 cm⁻¹, confirming involvement of the imine nitrogen in coordination [15].
Ultraviolet-visible spectroscopy of the titanium complex shows absorption bands at 200, 220, 240, 260, 280, 300, and 320 nm assigned to intraligand charge transfer transitions [15]. A ligand-to-metal charge transfer band appears at 340 nm, while a d-d transition is observed at 680 nm, confirming successful complexation [15].
Proton nuclear magnetic resonance spectroscopy provides additional structural confirmation [15]. The N-H proton shifts from 5.64 ppm in free chloroquine to 4.81 ppm in the titanium complex, supporting coordination through the amine functionality [15]. The aromatic protons and aliphatic substituents remain largely unchanged, indicating selective coordination through the nitrogen donor atoms [15].
Table 3: Spectroscopic Characterization Data for Titanium-Chloroquine Complex
Spectroscopic Method | Free Chloroquine | Titanium Complex | Assignment |
---|---|---|---|
IR (N-H stretch) | 3260 cm⁻¹ | 3191.26 cm⁻¹ | N-H coordination |
IR (C=N stretch) | 1120 cm⁻¹ | 1089.95 cm⁻¹ | Imine coordination |
¹H NMR (N-H) | 5.64 ppm | 4.81 ppm | Coordination shift |
UV-Vis (LMCT) | - | 340 nm | Ligand-to-metal CT |
UV-Vis (d-d) | - | 680 nm | d-d transition |
The ligand-binding mechanisms in chloroquine metal-drug adducts involve multiple coordination modes depending on the metal center and reaction conditions [20] [23]. The primary coordination sites in chloroquine include the quinoline nitrogen (N-1), the secondary amine nitrogen in the side chain, and under certain conditions, deprotonated hydroxyl groups in hydroxychloroquine derivatives [17].
Coordination complexes of chloroquine with transition metals demonstrate enhanced drug delivery properties through improved solubility, bioavailability, and reduced systemic toxicity [23]. The metal coordination approach allows for controlled drug release mechanisms that respond to environmental changes such as pH, redox status, and localized light application [23].
The binding constants for chloroquine metal complexes with biological targets such as DNA show significant enhancement compared to free chloroquine [11]. Copper(I) complexes exhibit binding constants an order of magnitude greater than chloroquine diphosphate alone, indicating stronger target interactions [11]. These enhanced binding properties result from the combination of metal-mediated electrostatic interactions and preserved intercalation capabilities of the chloroquine ligand [11].
Ferriprotoporphyrin binding studies reveal that metal-chloroquine complexes maintain the ability to interact with heme while introducing additional mechanisms of action [8] [9]. Platinum complexes show weaker direct interaction with ferriprotoporphyrin compared to free chloroquine but compensate through alternative mechanisms including mitochondrial disruption [9].
The coordination geometry significantly influences the biological activity of metal-chloroquine complexes [21]. Square planar complexes typically show different activity profiles compared to tetrahedral or trigonal planar arrangements [21]. The metal center can also participate directly in biological interactions, providing dual mechanisms of action that may circumvent drug resistance [21].
Stability studies of metal-chloroquine complexes in biological media demonstrate that most complexes remain intact under physiological conditions [11]. Copper(I) complexes show slight changes in nuclear magnetic resonance spectra over 48 hours in DMSO-water mixtures, attributed to possible oxidation or ligand rearrangement [11]. Gold complexes maintain stability in DMSO solutions for extended periods with minimal decomposition [8].
Table 4: Binding Affinity and Stability Data for Metal-Chloroquine Complexes
Complex Type | DNA Binding Constant (M⁻¹) | Heme Binding | Stability (48h) |
---|---|---|---|
Free Chloroquine | 1.2 × 10⁴ | High | Stable |
Gold(I) Complex | 1.8 × 10⁵ | Moderate | Stable |
Copper(I) Complex | 2.1 × 10⁵ | Moderate | Slight changes |
Platinum(II) Complex | 1.5 × 10⁵ | Low | Stable |
Structural validation of chloroquine hydrochloride synthetic derivatives employs multiple analytical techniques including X-ray crystallography, nuclear magnetic resonance spectroscopy, mass spectrometry, and computational methods [25] [28]. These techniques provide comprehensive characterization of molecular structure, conformation, and intermolecular interactions.
X-ray crystallographic studies of chloroquine diphosphate monohydrate reveal the detailed solid-state structure and intermolecular recognition patterns [27] [28]. The crystal structure shows that dihydrogen phosphate ions form infinite chains parallel to the monoclinic axis, establishing strong charge-assisted hydrogen bonds with protonated chloroquine [28]. The quinoline rings adopt a π-π stacked arrangement, though the electrostatic repulsion between positively charged rings limits the stabilization energy [28].
High-resolution X-ray diffraction experiments at 103 K provide unprecedented structural detail [28]. The asymmetric unit contains one fully protonated chloroquine molecule, two dihydrogen phosphate ions, and two water molecules [28]. The hydrocarbon side chains wrap around phosphate pillars in a helical arrangement reinforced by charge-assisted hydrogen bond interactions [28].
Nuclear magnetic resonance spectroscopy provides detailed structural information for chloroquine derivatives in solution [31] [34]. Complete assignment of proton and carbon-13 spectra has been achieved using two-dimensional correlation spectroscopy techniques [31]. The quinoline ring protons exhibit characteristic chemical shifts that facilitate structural identification [31].
Table 5: Nuclear Magnetic Resonance Chemical Shift Data for Chloroquine
Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
---|---|---|---|
H-2 | 8.58 | 144.60 | doublet |
H-3 | 7.42 | 101.08 | doublet |
H-5 | 8.64 | 128.45 | doublet |
H-6 | 7.95 | 124.32 | doublet |
H-8 | 8.02 | 125.67 | doublet |
N-CH₃ | 1.55 | 20.62 | doublet |
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns for structural elucidation [32]. Electrospray ionization produces both monoprotonated and diprotonated species depending on solution conditions [32]. Ion mobility-mass spectrometry measurements combined with computational methods enable determination of gas-phase conformations and collision cross-sections [32].
Computational validation employs density functional theory calculations to predict structures and properties [25] [28]. Molecular docking studies with biological targets such as heme provide insights into binding mechanisms and structure-activity relationships [25]. Three-dimensional quantitative structure-activity relationship studies correlate structural features with biological activity [25].
Crystal structures of chloroquine bound to biological targets, including quinone reductase 2, provide direct structural information about drug-target interactions [29]. These structures reveal specific binding modes and conformational changes upon target binding [29]. The bound chloroquine adopts an extended conformation that maximizes interactions with the protein binding site [29].
Validation of synthetic derivatives requires comparison with authentic standards using multiple analytical techniques [33] [36]. High-performance liquid chromatography provides quantitative analysis and purity assessment [36]. Fluorescence detection offers enhanced sensitivity for chloroquine derivatives due to their inherent fluorescent properties [36].
Table 6: Analytical Method Validation Parameters for Chloroquine Derivatives
Parameter | Specification | Chloroquine Value | Method |
---|---|---|---|
Linearity Range | 0.4-8 μg/mL | R² > 0.999 | HPLC-FL |
Precision (RSD) | < 2.0% | 1.45% | Multiple injections |
Accuracy | 98-102% | 99.8% | Recovery studies |
Detection Limit | < 0.1 μg/mL | 0.04 μg/mL | Signal-to-noise |
Quantification Limit | < 0.4 μg/mL | 0.12 μg/mL | Precision at limit |